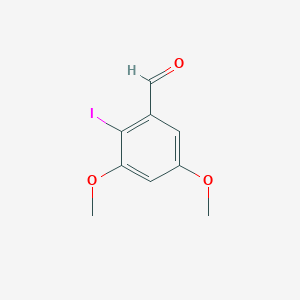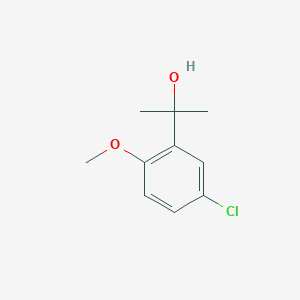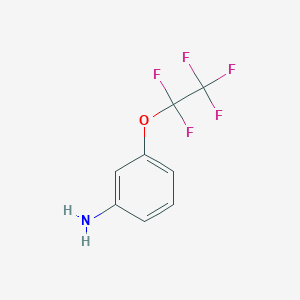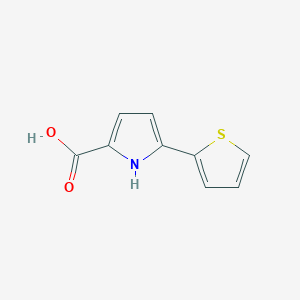
2-(3,4-Dimethoxyphenyl)-2-methylpropanal
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-methylpropanal is a chemical compound that belongs to the class of aldehydes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, a process of programmed cell death. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal have been studied extensively. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a key role in the apoptotic process. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been shown to downregulate the expression of COX-2, leading to a reduction in the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Dimethoxyphenyl)-2-methylpropanal has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been found to exhibit low toxicity, making it a safe option for in vitro and in vivo studies.
However, there are also some limitations associated with the use of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal in lab experiments. This compound has limited solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal. One potential direction is the development of novel analogs of this compound with improved antitumor activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal and to identify potential molecular targets for this compound. Finally, more research is needed to explore the potential applications of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal in other fields, such as materials science and organic synthesis.
Conclusion
In conclusion, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is a chemical compound with significant potential for applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal and to explore its potential applications in other fields.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOQTYFSKAAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-methylpropanal | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

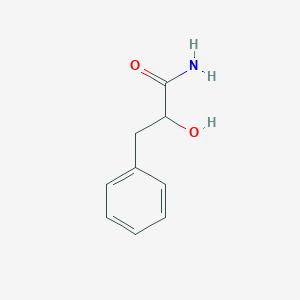

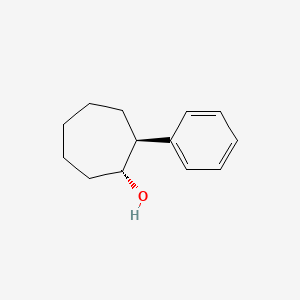
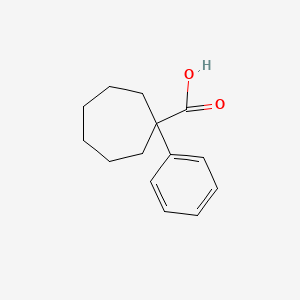
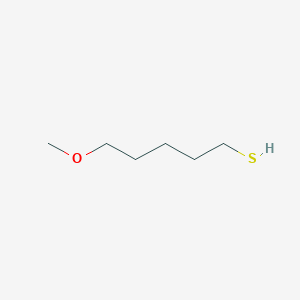
![Bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B3386190.png)
![Bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3386204.png)
